N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring fused with a tetrahydrobenzo[b]thiophene scaffold. The pyrazole moiety is substituted with two methyl groups at positions 1 and 5, while the tetrahydrobenzo[b]thiophene ring contains a cyano group at position 3. This structural combination confers unique electronic and steric properties, making the compound a candidate for pharmaceutical and materials science research.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9-7-12(18-19(9)2)14(20)17-15-11(8-16)10-5-3-4-6-13(10)21-15/h7H,3-6H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBZAZUUKKHEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemische Analyse
Biochemical Properties
It has been synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate. The compound’s structure was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra.
Cellular Effects
Preliminary studies have shown that it exhibits high inhibitory effects when screened in vitro for their antiproliferative activity. The compound has been tested on three human cancer cell lines, namely, breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268).
Biologische Aktivität
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its anti-inflammatory and antitumor properties, supported by relevant case studies and research findings.
- Molecular Formula : C16H16N4OS
- Molecular Weight : 320.39 g/mol
- CAS Number : 653892
Synthesis
The synthesis of this compound typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with cyano and pyrazole functionalities. The synthetic pathways often utilize commercially available reagents and straightforward transformations to achieve the desired structure .
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico molecular docking studies have shown that this compound exhibits significant binding affinity to the active site of 5-LOX. The binding energy calculations suggest that the compound could serve as a lead for developing anti-inflammatory agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Binding Affinity of this compound to 5-LOX
| Compound | Binding Energy (kcal/mol) | Target Enzyme |
|---|---|---|
| N-(3-cyano...) | -9.2 | 5-LOX |
| Celecoxib | -8.0 | COX-2 |
Antitumor Activity
The antitumor properties of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. The compound was found to inhibit cell proliferation significantly with a half-maximal inhibitory concentration (GI50) in the micromolar range.
Table 2: Cytotoxic Activity of this compound
| Cell Line | GI50 (µM) | Reference Compound (Doxorubicin) GI50 (µM) |
|---|---|---|
| MCF-7 | 10.9 | 0.0428 |
| NCI-H460 | 12.0 | 0.0940 |
These results indicate that while the compound shows promising antitumor activity, it is less potent than established chemotherapeutic agents like Doxorubicin .
Case Studies
A recent study investigated the effects of this compound on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histopathological analysis revealed that the compound induced apoptosis in tumor cells, as evidenced by increased caspase activity and TUNEL assay positivity .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibit promising anticancer properties. For example:
- Molecular Docking Studies : In silico studies suggest that the compound may act as a 5-lipoxygenase inhibitor, which is relevant in the context of inflammatory diseases and cancer .
Antioxidant Properties
Certain derivatives have shown significant antioxidant capabilities comparable to established antioxidants like ascorbic acid. This property is crucial for developing drugs aimed at oxidative stress-related conditions .
Potential Therapeutic Uses
The compound's structure suggests several therapeutic avenues:
Anti-inflammatory Agents
The ability to inhibit enzymes like 5-lipoxygenase positions this compound as a potential anti-inflammatory agent. This could be beneficial in treating conditions such as asthma and arthritis .
Antimicrobial Activity
Preliminary studies indicate that some derivatives possess antimicrobial properties, making them candidates for further investigation as potential antibiotics or antifungal agents .
Case Studies
Case Study 1: Synthesis and Evaluation of Antitumor Activity
A study focused on synthesizing polyfunctionally substituted heterocyclic compounds derived from this compound demonstrated significant antitumor activity against various cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects using standard assays and showed promising results .
Case Study 2: Molecular Docking Studies for Anti-inflammatory Potential
In another study employing molecular docking techniques, the interactions between the compound and its target proteins were analyzed. The results indicated strong binding affinities with 5-lipoxygenase enzymes, suggesting its potential as an anti-inflammatory drug candidate .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Key Observations :
- The tetrahydrobenzo[b]thiophene system increases lipophilicity relative to fully aromatic thiophenes, which may impact membrane permeability .
- 1,5-Dimethylpyrazole substituents reduce steric hindrance compared to bulkier groups (e.g., phenyl in ), possibly favoring enzymatic interactions .
Physicochemical Properties
- Solubility: The carboxamide and cyano groups in the target compound likely improve aqueous solubility compared to non-polar analogs (e.g., 573931-20-1) .
- Stability : Hydrogen bonding in the target compound (similar to ’s triazole-thione) could enhance thermal stability .
- Crystallinity : Tetrahydrobenzo[b]thiophene’s flexibility may reduce crystallinity compared to rigid triazolo-pyrimidine systems, affecting formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
